![molecular formula C22H20N2O4 B3532460 3-(benzoylamino)-N-(2,5-dimethoxyphenyl)benzamide](/img/structure/B3532460.png)
3-(benzoylamino)-N-(2,5-dimethoxyphenyl)benzamide
Übersicht
Beschreibung
3-(benzoylamino)-N-(2,5-dimethoxyphenyl)benzamide, also known as 25B-NBOMe, is a synthetic phenethylamine derivative that has gained popularity in recent years as a recreational drug. However, the compound is also of interest to scientists due to its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Studies have shown that 3-(benzoylamino)-N-(2,5-dimethoxyphenyl)benzamide has potential therapeutic applications in the treatment of anxiety, depression, and post-traumatic stress disorder. It has also been investigated for its potential use as an analgesic and anti-inflammatory agent.
Wirkmechanismus
3-(benzoylamino)-N-(2,5-dimethoxyphenyl)benzamide is a partial agonist of the 5-HT2A receptor, which is a subtype of the serotonin receptor. It also has affinity for other serotonin receptor subtypes, as well as for dopamine receptors. The compound's effects are thought to be mediated by its interaction with these receptors.
Biochemical and Physiological Effects:
The effects of 3-(benzoylamino)-N-(2,5-dimethoxyphenyl)benzamide on the body include psychedelic and hallucinogenic effects, such as altered perception, mood, and thought processes. It also has stimulant effects, including increased heart rate, blood pressure, and body temperature. The compound has been shown to have neuroprotective effects, as well as anti-inflammatory and analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(benzoylamino)-N-(2,5-dimethoxyphenyl)benzamide in lab experiments is its potency and selectivity for specific receptors, which allows for more precise research. However, the compound's psychoactive effects may also make it difficult to control for confounding variables in experiments. Additionally, the compound's legal status may limit its availability for research purposes.
Zukünftige Richtungen
Future research on 3-(benzoylamino)-N-(2,5-dimethoxyphenyl)benzamide could focus on its potential therapeutic applications, as well as its effects on specific receptor subtypes and their downstream signaling pathways. Further investigation into the compound's neuroprotective and anti-inflammatory effects could also be of interest. Additionally, studies could explore the safety and potential toxicity of the compound, as well as its potential for abuse.
Eigenschaften
IUPAC Name |
3-benzamido-N-(2,5-dimethoxyphenyl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4/c1-27-18-11-12-20(28-2)19(14-18)24-22(26)16-9-6-10-17(13-16)23-21(25)15-7-4-3-5-8-15/h3-14H,1-2H3,(H,23,25)(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOXOOGDGYRIWDN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
9.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47200708 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.